(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol
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Overview
Description
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is an organic compound that features an imidazole ring substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: (4-(2-Methyl-1H-imidazol-5-yl)phenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins. The hydroxymethyl group can form hydrogen bonds, contributing to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-phenyl-1H-imidazole-4-methanol): Similar structure but with different substitution patterns.
(4-Methyl-2-phenyl-1H-imidazol-5-yl)methanol: Another isomer with a methyl group at a different position on the imidazole ring.
Uniqueness
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[4-(2-methyl-1H-imidazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-12-6-11(13-8)10-4-2-9(7-14)3-5-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
QBEACCSFOXMGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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